molecular formula C17H13BrF2N6 B4600346 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4600346
M. Wt: 419.2 g/mol
InChI Key: IVBBHGYYCCJEBT-UHFFFAOYSA-N
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Description

2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C17H13BrF2N6 and its molecular weight is 419.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.03531 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including triazoloquinazolines, highlights their significant antibacterial and antifungal activities. For instance, studies have demonstrated the synthesis of various pyrazoline and pyrazole derivatives showing antimicrobial efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests potential applications in developing new antimicrobial agents (S. Y. Hassan, 2013).

Synthesis of Polycondensed Heterocycles

Research into partially hydrogenated triazoloquinazolines explores their reactivity with chlorocarboxylic acid chlorides, leading to novel polycondensed heterocycles. These findings indicate methods for synthesizing complex molecules that could have various applications in medicinal chemistry and materials science (V. M. Chernyshev et al., 2014).

Valence Tautomers and Thermolysis

Investigations into the thermolysis of azinyltetrazoles to yield triazoloazines offer insights into the thermal behavior of nitrogen-rich heterocycles. This research might be relevant for understanding the stability and reactivity of similar compounds under thermal conditions, potentially useful in the design of materials or pharmaceuticals that require specific thermal properties (C. Wentrup, 1978).

Benzodiazepine Binding Activity

The synthesis of triazoloquinazolinones and their evaluation as benzodiazepine receptor antagonists demonstrate the utility of such compounds in neuroscience research, particularly in studying receptor-ligand interactions and developing new therapeutic agents (J. Francis et al., 1991).

Ring Transformation and Antihistaminic Agents

Studies on the ring transformation of condensed pyrimidines and the synthesis of novel triazoloquinazolin-5-ones as antihistaminic agents highlight the chemical versatility of triazoloquinazolines. This suggests their potential in creating new classes of therapeutic agents, particularly those targeting histamine receptors (V. Alagarsamy et al., 2008).

Anticancer Activity

The combinatorial synthesis of triazoloquinazolines and their screening for anticancer activity underscore their potential as novel anticancer agents. Some derivatives show significant in vitro activity against various cancer cell lines, indicating a promising avenue for developing new cancer therapies (S. Kovalenko et al., 2012).

Properties

IUPAC Name

2-[[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N6/c18-13-14(16(19)20)24-25(15(13)9-5-6-9)7-12-22-17-10-3-1-2-4-11(10)21-8-26(17)23-12/h1-4,8-9,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBBHGYYCCJEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC3=NN4C=NC5=CC=CC=C5C4=N3)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.